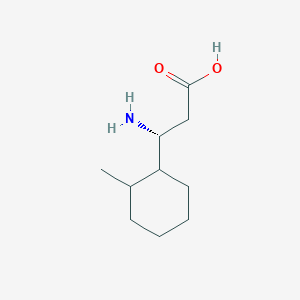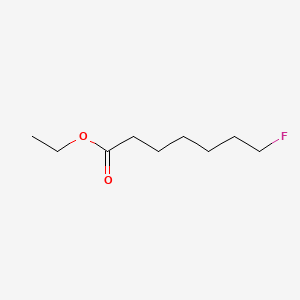
Ethyl 7-fluoroheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-fluoroheptanoate is an organic compound with the molecular formula C9H17FO2. It is an ester derived from heptanoic acid, where the hydrogen atom at the 7th position is replaced by a fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 7-fluoroheptanoate can be synthesized through the esterification of 7-fluoroheptanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-fluoroheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-fluoroheptanoic acid.
Reduction: Reduction of the ester can yield 7-fluoroheptanol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 7-fluoroheptanoic acid
Reduction: 7-fluoroheptanol
Substitution: Various substituted heptanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-fluoroheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 7-fluoroheptanoate involves its interaction with various molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 7-chloroheptanoate
- Ethyl 7-bromoheptanoate
- Ethyl 7-iodoheptanoate
Uniqueness
Ethyl 7-fluoroheptanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom also enhances the compound’s lipophilicity and ability to interact with biological systems .
Eigenschaften
CAS-Nummer |
459-95-0 |
|---|---|
Molekularformel |
C9H17FO2 |
Molekulargewicht |
176.23 g/mol |
IUPAC-Name |
ethyl 7-fluoroheptanoate |
InChI |
InChI=1S/C9H17FO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 |
InChI-Schlüssel |
SKMWCNFDCIXKTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13330564.png)
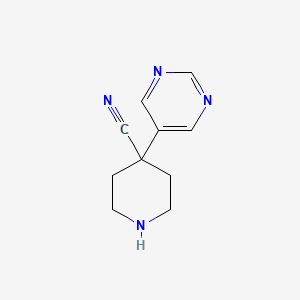
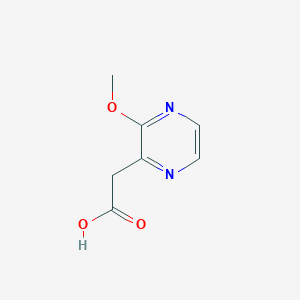

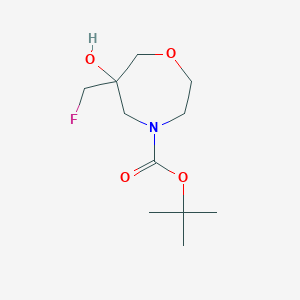
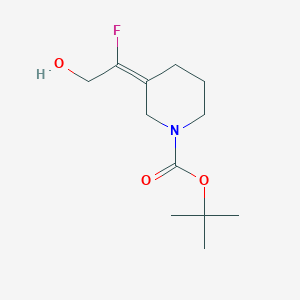

![(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13330616.png)
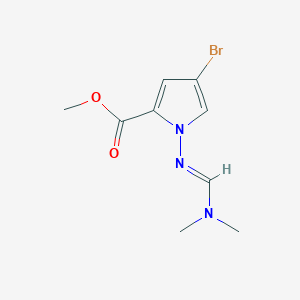
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
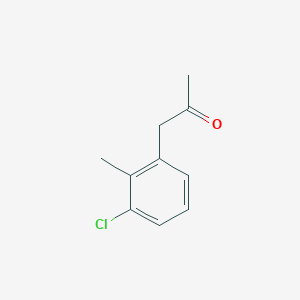
![5-Oxaspiro[3.4]octan-8-ol](/img/structure/B13330644.png)

